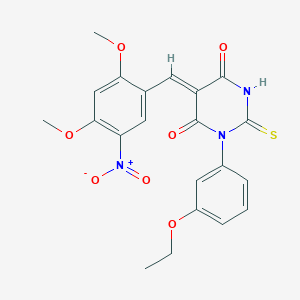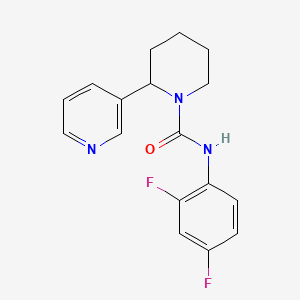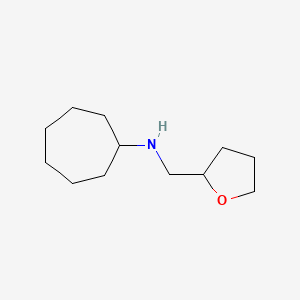![molecular formula C14H21NO3 B5092480 [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. This compound has gained significant attention due to its potential use in scientific research.
作用機序
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. This compound's binding to this receptor results in the activation of signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. This compound has also been found to have psychoactive effects such as altered perception, mood, and cognition.
実験室実験の利点と制限
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages for use in scientific research. It has a high potency and can be used in small doses, making it cost-effective. Additionally, this compound has a short half-life, allowing for precise control over the duration of its effects. However, this compound also has some limitations, including its potential for abuse and the need for specialized equipment and training to handle it safely.
将来の方向性
There are several future directions for research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new treatments for various neurological disorders. Finally, research on the potential long-term effects of this compound use could provide valuable insights into its safety and potential risks.
Conclusion
In conclusion, this compound, or this compound, is a psychoactive compound that has gained significant attention for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could provide valuable insights into its potential therapeutic uses and risks.
合成法
The synthesis of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine and formaldehyde. This reaction results in the formation of this compound, which can then be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research studies due to its potential as a psychoactive compound. It has been found to have similar effects to other phenethylamines such as mescaline and MDMA. This compound has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
特性
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-3-5-11(14(13)18-2)9-15-8-4-6-12(15)10-16/h3,5,7,12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZUCBZHCOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)




![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)

